molecular formula C23H20ClNO5 B11404091 3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11404091
M. Wt: 425.9 g/mol
InChI Key: GSLMJHSBOYFYHY-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the benzodioxole moiety: This can be achieved through a palladium-catalyzed C-N cross-coupling reaction.

    Construction of the chromeno[8,7-e][1,3]oxazin ring system: This involves cyclization reactions under specific conditions, often using a base such as cesium carbonate.

    Introduction of the chloro substituent: This can be done using N-bromosuccinimide (NBS) for bromination followed by substitution with chlorine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions using reagents like NBS or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: NBS or NCS in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new anticancer agents due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets can include enzymes or receptors that are involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as cell cycle progression or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20ClNO5

Molecular Weight

425.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-12-chloro-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H20ClNO5/c24-18-8-16-14-3-1-2-4-15(14)23(26)30-21(16)17-10-25(11-27-22(17)18)9-13-5-6-19-20(7-13)29-12-28-19/h5-8H,1-4,9-12H2

InChI Key

GSLMJHSBOYFYHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC6=C(C=C5)OCO6)Cl

Origin of Product

United States

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